

Physicochemical Characteristics of Substituted Thiazole Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: *5-Ethyl-4-methylthiazole*

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For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics of substituted thiazole compounds, their experimental determination, and their influence on biological activity, with a focus on applications in drug discovery and development.

Core Physicochemical Properties of Thiazole Derivatives

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. For thiazole-based compounds, key parameters include the acid dissociation constant (pK_a), the partition coefficient ($\log P$), and solubility. These properties are intricately influenced by the nature and position of substituents on the thiazole ring.

Acid-Base Properties (pK_a)

The thiazole ring itself is a weak base, with the nitrogen atom at position 3 being the primary site of protonation. The pKa of the conjugate acid of unsubstituted thiazole is approximately 2.5.[1] Substituents on the ring can significantly alter this basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen, thereby increasing its basicity and leading to a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the nitrogen less basic and resulting in a lower pKa.

For instance, the anticancer drug Dasatinib, which features a complex substituted aminothiazole moiety, has three reported pKa values of 3.1, 6.8, and 10.8, reflecting the presence of multiple ionizable groups.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The logP of unsubstituted thiazole is 0.44.[2] The introduction of lipophilic or hydrophilic substituents can dramatically alter this value. Quantitative Structure-Activity Relationship (QSAR) studies on various series of thiazole derivatives have demonstrated a strong correlation between calculated logP values and biological activity.[3][4][5]

For example, Dasatinib has a reported logP of 1.8.[6] The lipophilicity of thiazole derivatives is a key factor in their ability to act as kinase inhibitors, as it influences their entry into the ATP-binding pocket of the target enzyme.[7]

Solubility

Aqueous solubility is a crucial factor for oral bioavailability. Many thiazole-containing drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability. The solubility of such compounds is often pH-dependent. Meloxicam, for instance, exhibits low solubility in acidic gastric media but higher solubility in the more neutral to alkaline environment of the intestines.

Data Presentation: Physicochemical Properties of Representative Thiazole Compounds

The following tables summarize key physicochemical and related data for a selection of substituted thiazole compounds, compiled from various research articles.

Compound Name/Series	Substituents	Melting Point (°C)	% Yield	Reference
Dasatinib	2-amino-N-(2-chloro-6-methylphenyl)-5-(...)	-	-	
Meloxicam	4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)(...)	-	-	N/A
2,4-disubstituted thiazoles	Varied aryl and heterocyclic groups	76 - 233	68 - 92	[8][9]
4-Thiazolidinone derivatives	Varied aryl and heterocyclic groups	110 - 215	75 - 90	[10][11]
Dicyclopropyl-thiazole series	Dicyclopropylmethylenehydrazinyl and substituted phenyl	128 - 159	53 - 99	[12]
2-amino-4-phenylthiazole series	Varied substituents on the phenyl ring	-	-	[7]

Compound/Series	pKa	logP (experimental/ calculated)	Aqueous Solubility	Reference
Thiazole (unsubstituted)	2.5 (conjugate acid)	0.44	Slightly soluble	[1][2]
Dasatinib	3.1, 6.8, 10.8	1.8	Low	[6]
Meloxicam	-	-	Low in acidic media, higher in intestinal media	N/A
2-phenylamino- 4-methyl-5- acetylthiazole	-	-	4.8 μ M (in high ionic strength buffer)	
Pirinixic acid derivatives with 2-aminothiazole	-	-	-	

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are standard experimental protocols for measuring pKa, logP, and solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

- Preparation of Solutions:
 - Prepare a 1 mM solution of the test compound.

- Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
- Prepare a 0.15 M KCl solution to maintain constant ionic strength.
- Titration:
 - Calibrate the pH meter using standard buffers (pH 4, 7, and 10).
 - Take a known volume (e.g., 20 mL) of the test compound solution and add the KCl solution.
 - If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.
 - Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH change becomes minimal.
- Data Analysis:
 - Plot the pH versus the volume of titrant added.
 - The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
 - Perform the titration in triplicate to ensure reproducibility.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for determining logD). The concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Methodology:

- Phase Saturation:
 - Mix n-octanol and water (or buffer) and shake vigorously for 24 hours to ensure mutual saturation.
 - Allow the phases to separate completely.
- Partitioning:
 - Prepare a stock solution of the test compound in one of the phases (usually the one in which it is more soluble).
 - Add a known volume of the stock solution to a mixture of the saturated n-octanol and water/buffer phases in a separatory funnel.
 - Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for equilibration.
 - Allow the phases to separate.
- Concentration Measurement:
 - Carefully separate the two phases.
 - Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation:
 - Calculate the partition coefficient (P) as: $P = [\text{Concentration in octanol}] / [\text{Concentration in water/buffer}]$.
 - The $\log P$ is the base-10 logarithm of P.

Determination of Kinetic Solubility by Nephelometry

Nephelometry is a high-throughput method for assessing the kinetic solubility of compounds.

Principle: This method measures the light scattered by undissolved particles (precipitate) in a solution. A laser beam is passed through the sample, and the amount of forward-scattered light

is detected. Higher light scattering indicates lower solubility.

Methodology:

- Sample Preparation:
 - Prepare a high-concentration stock solution of the test compound in DMSO.
 - In a multi-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS).
 - Create a series of dilutions to test a range of concentrations.
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 2 hours) to allow for precipitation to occur.
- Measurement:
 - Use a laser nephelometer to measure the light scattering in each well.
- Data Analysis:
 - The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank or a highly soluble reference compound.

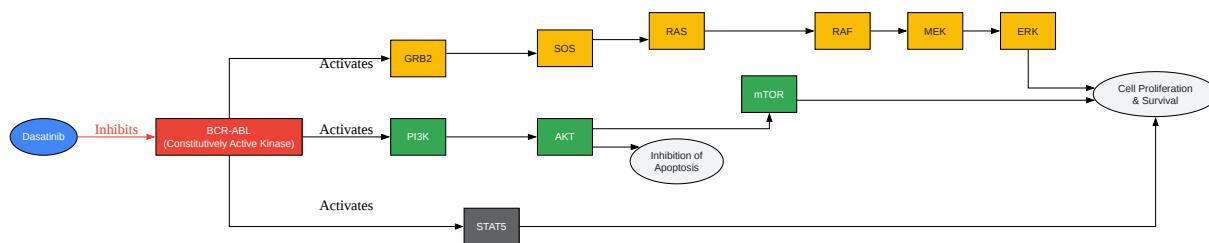
Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Many substituted thiazole compounds exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Dasatinib and the BCR-ABL Signaling Pathway: Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). It binds to the ATP-binding

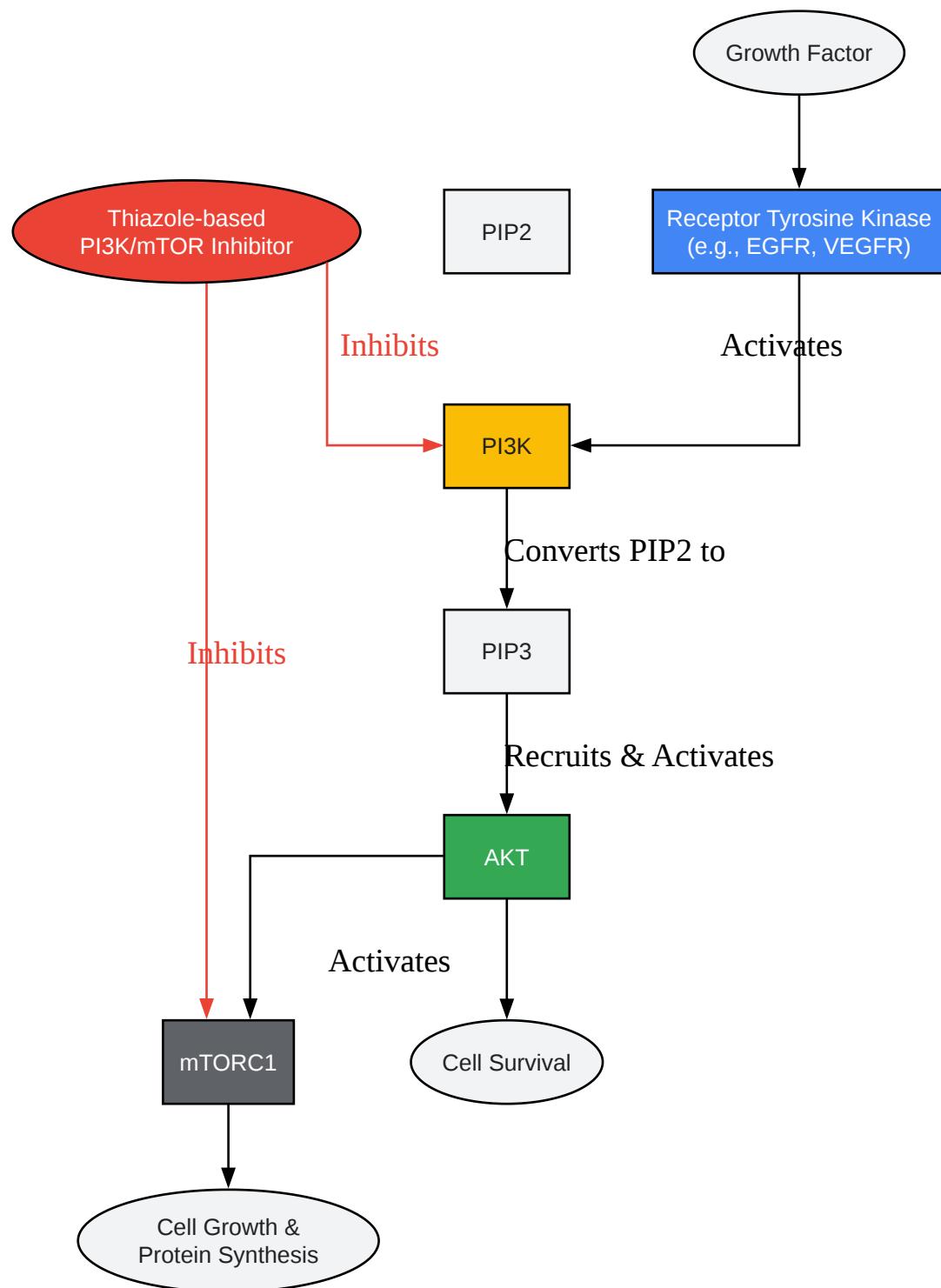
site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signals.



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Caption: Dasatinib inhibits the BCR-ABL kinase, blocking multiple downstream pro-survival pathways.

Thiazole Derivatives and the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Several experimental thiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

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Caption: Thiazole inhibitors can target PI3K and/or mTOR to block cancer cell growth and survival.

Experimental Workflows

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel substituted thiazole compound.



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Caption: Workflow for the physicochemical profiling of new thiazole derivatives.

Conclusion

The physicochemical properties of substituted thiazole compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles. A thorough understanding and

experimental determination of pKa, logP, and solubility are indispensable for the rational design and optimization of thiazole-based drug candidates. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists in the field of drug discovery, enabling more informed decision-making in the development of novel therapeutics built upon the versatile thiazole scaffold.

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